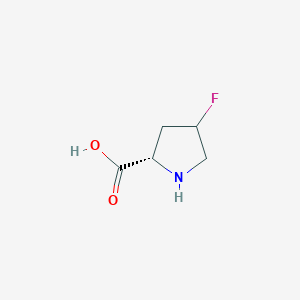

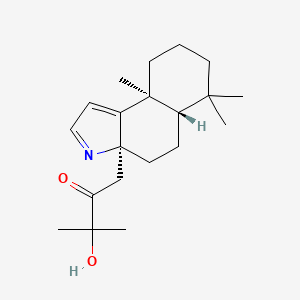

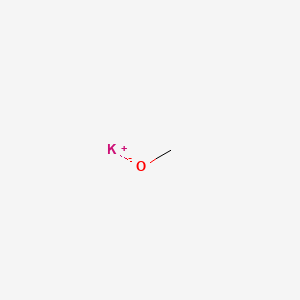

![molecular formula C18H29N2O+ B1262580 1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)

1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bupivacaine(1+) is a racemate composed of equimolar amounts of dextrobupivacaine(1+) and levobupivacaine(1+). It contains a levobupivacaine(1+) and a dextrobupivacaine(1+). It is a conjugate acid of a bupivacaine.

Scientific Research Applications

Anion Exchange Membranes for Alkaline Fuel Cells Poly(arylene piperidinium)s (PAPipQs), which include variants of the compound , have been studied for their application in anion exchange membranes (AEMs) for alkaline fuel cells. They demonstrate excellent alkaline stability and high OH− conductivity, crucial for efficient fuel cell operation (Olsson et al., 2018).

Crystal Structure Analysis The compound exhibits a unique crystal structure with out-of-plane orientation of the carbamoyl group, preserving the planarity of the amide moiety. This structural feature can be crucial for understanding the compound's interactions and stability (Mikata, 1997).

Lactam Carbonyl Function Construction The compound's derivatives have been used in the synthesis of lactam carbonyl function in 1, 3-disubstituted piperidines, highlighting its versatility in organic synthesis (Fujii et al., 1977).

Intramolecular Frustrated Lewis Pairs Derivatives of the compound have been explored for their role in forming intramolecular frustrated Lewis pairs, a concept valuable in the field of catalysis and molecular interactions (Körte et al., 2015).

Synthesis of Pharmaceutical Compounds Variants of the compound are used in the synthesis of pharmaceuticals, like T2288, demonstrating its importance in medicinal chemistry (Guillaume et al., 2003).

Data Security Applications Certain derivatives have been investigated for their potential in data security protection, showcasing the compound's utility beyond traditional chemistry (Song et al., 2016).

Synthesis of Sodium Channel Blockers Analogues of this compound have been synthesized as voltage-gated skeletal muscle sodium channel blockers, indicating its potential in developing treatments for muscular disorders (Catalano et al., 2008).

Catalysis in Oxidative Cyclization Its derivatives have been used as catalysts for oxidative cyclization in organic chemistry, emphasizing its role in facilitating complex chemical reactions (Dönges et al., 2014).

Synthesis of Heterocyclic Compounds The compound has been utilized in the synthesis of various heterocyclic compounds, which are foundational in the development of new drugs and materials (Krauze et al., 1999).

Spectroscopic and Theoretical Studies It has been subject to detailed spectroscopic and theoretical studies, contributing to a deeper understanding of its molecular properties (Anioła et al., 2016).

properties

Molecular Formula |

C18H29N2O+ |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/p+1 |

InChI Key |

LEBVLXFERQHONN-UHFFFAOYSA-O |

Canonical SMILES |

CCCC[NH+]1CCCCC1C(=O)NC2=C(C=CC=C2C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

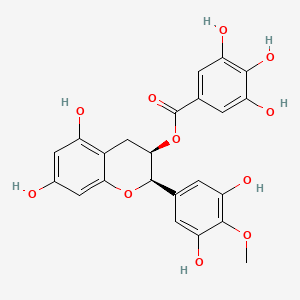

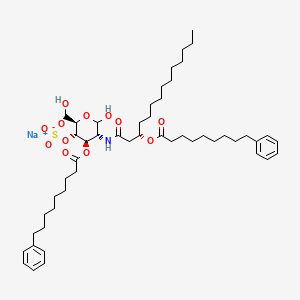

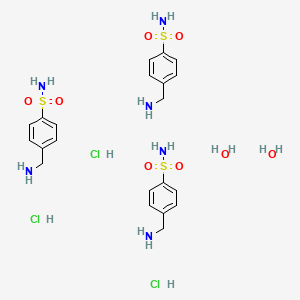

![5-[[(2S)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid](/img/structure/B1262509.png)

![methyl 8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1262511.png)